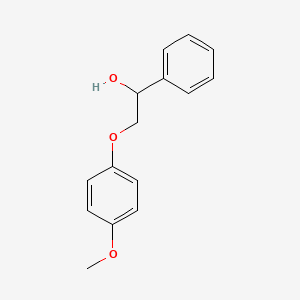
2-(4-Methoxyphenoxy)-1-phenylethanol
Overview
Description
2-(4-Methoxyphenoxy)-1-phenylethanol (MPP) is a phenolic compound that has been studied for its potential therapeutic benefits. It is a small molecule that has been used in various scientific research applications, such as for the treatment of cancer and neurological disorders. MPP has been studied for its ability to interact with various biological targets, including enzymes and receptors, as well as its potential to modulate the activity of these targets. In
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its potential therapeutic benefits in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells and to reduce the growth of tumors. It has also been studied for its potential to reduce inflammation and to modulate the activity of the nervous system. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its potential to modulate the activity of enzymes and receptors in the body, such as those involved in the metabolism of drugs and other substances.
Mechanism of Action
2-(4-Methoxyphenoxy)-1-phenylethanol is believed to act through multiple mechanisms, including the modulation of enzymes and receptors involved in the metabolism of drugs and other substances. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol is believed to interact with various biological targets, such as proteins, enzymes, and receptors, to modulate their activity. It is also believed to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its ability to modulate the activity of enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of the nervous system. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its ability to modulate the activity of proteins involved in the metabolism of drugs and other substances.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Methoxyphenoxy)-1-phenylethanol in laboratory experiments include its small size, which makes it easy to manipulate and study in a laboratory setting. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol is relatively stable and has a high solubility in water, making it suitable for use in a variety of laboratory experiments. The main limitation of using 2-(4-Methoxyphenoxy)-1-phenylethanol in laboratory experiments is that it is not very stable in the presence of light and air, which can limit its use in certain experiments.
Future Directions
Future research on 2-(4-Methoxyphenoxy)-1-phenylethanol may focus on its potential therapeutic benefits in the treatment of cancer and neurological disorders. Additionally, further research may be conducted to explore its potential to modulate the activity of enzymes and receptors involved in the metabolism of drugs and other substances. Additionally, further research may explore the potential of 2-(4-Methoxyphenoxy)-1-phenylethanol to act as an antioxidant and anti-inflammatory agent. Finally, further research may explore the potential of 2-(4-Methoxyphenoxy)-1-phenylethanol to interact with other biological targets, such as proteins and DNA, to modulate their activity.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPSWQMQWTCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)

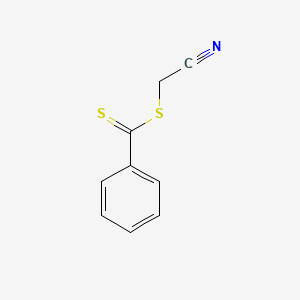

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
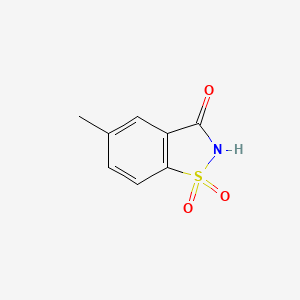
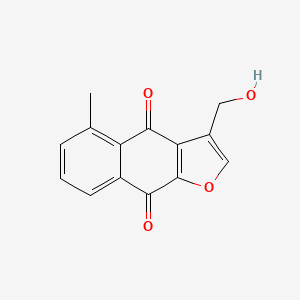

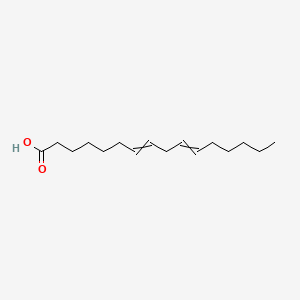
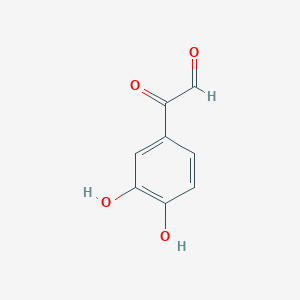

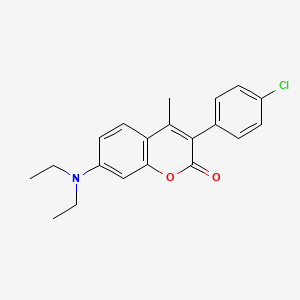

![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)